![molecular formula C18H18ClNO4 B2437727 4-(4-Chlorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}-4-oxobutanoic acid CAS No. 329929-05-7](/img/structure/B2437727.png)

4-(4-Chlorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}-4-oxobutanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

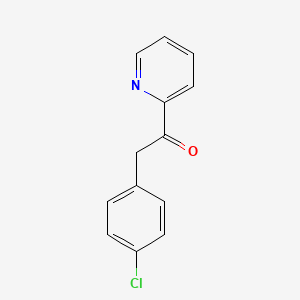

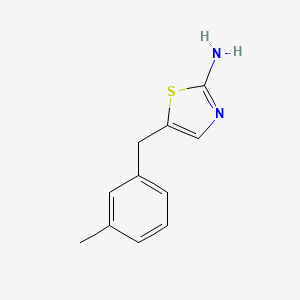

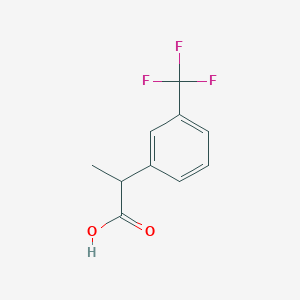

4-(4-Chlorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}-4-oxobutanoic acid (4-CPMA) is an organic compound that has been studied for its potential applications in scientific research. 4-CPMA is a synthetic molecule composed of a carboxylic acid group, an amine group, a phenyl group, and a chlorophenyl group. Its structure is similar to that of other organic compounds such as oxazoles, indoles, and quinolines. 4-CPMA has been found to possess a wide range of biological activities, including antifungal, anti-inflammatory, and antiviral properties. In addition, it has been investigated for its potential use as an inhibitor of enzymes involved in the biosynthesis of fatty acids and other biomolecules.

Aplicaciones Científicas De Investigación

Molecular Docking and Vibrational Studies

4-(4-Chlorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}-4-oxobutanoic acid and its derivatives have been studied extensively in molecular docking and vibrational studies. Research has shown that these compounds exhibit significant noncovalent interactions, like hydrogen bonding and Van der Waals interactions, which contribute to their stability and potential biological activity. These characteristics make them good candidates for nonlinear optical materials and possible pharmacological applications (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).

Corrosion Inhibition

The derivatives of 4-(4-Chlorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}-4-oxobutanoic acid, particularly α-aminophosphonates, have demonstrated effectiveness as corrosion inhibitors. This research indicates their potential use in industrial applications, especially in inhibiting mild steel corrosion in acidic environments (Gupta, Verma, Salghi, Lgaz, Mukherjee, & Quraishi, 2017).

Photocyclization Potential

Studies on the crystal structures of compounds related to 4-(4-Chlorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}-4-oxobutanoic acid have provided insights into their conformational properties and the possibilities of Yang photocyclization. These findings are important for understanding the photochemical properties of these compounds (Bąkowicz & Turowska-Tyrk, 2010).

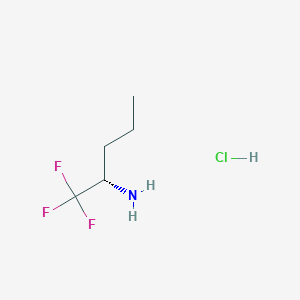

Enzyme Inhibition for Neuroprotective Agents

Certain derivatives of 4-(4-Chlorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}-4-oxobutanoic acid have been identified as potent inhibitors of the kynurenine-3-hydroxylase enzyme, suggesting their potential use as neuroprotective agents. These compounds could be relevant in the development of treatments for neurological disorders (Drysdale, Hind, Jansen, & Reinhard, 2000).

Reaction Mechanisms and Synthesis

Further research has explored the reaction mechanisms and synthesis of related 4-oxobutanoic acids, shedding light on the chemical behavior and potential synthetic pathways for these compounds (Amalʼchieva, Grinev, Demeshko, & Yegorova, 2022).

Antimicrobial Applications

Some derivatives of 4-(4-Chlorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}-4-oxobutanoic acid have shown promise as antimicrobial agents, offering potential applications in medical and pharmaceutical fields (Sah, Bidawat, Seth, & Gharu, 2014).

Optical Properties for Alzheimer's Diagnosis

A particular derivative of 4-(4-Chlorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}-4-oxobutanoic acid has been developed as a fluorescent probe for β-amyloids, suggesting its potential use in Alzheimer's disease diagnosis (Fa, Zhou, Zhang, Yin, Zhang, Huo, Hou, Luo, Mao, & Zhang, 2015).

Propiedades

IUPAC Name |

4-(4-chlorophenyl)-2-[(4-methoxyphenyl)methylamino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNO4/c1-24-15-8-2-12(3-9-15)11-20-16(18(22)23)10-17(21)13-4-6-14(19)7-5-13/h2-9,16,20H,10-11H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWZVZHFZJWPMDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(CC(=O)C2=CC=C(C=C2)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Chlorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}-4-oxobutanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Potassium 5-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B2437644.png)

![4-(8-chloro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2437645.png)

![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B2437648.png)

![[7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetonitrile](/img/structure/B2437650.png)

![3-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]-1H-pyrazin-2-one](/img/structure/B2437652.png)

![3-(2-ethoxyethyl)-8-(2-methoxy-5-methylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2437660.png)

![N-(4-ethylphenyl)-2-[(3-oxo-2-{3-oxo-3-[(2-phenylethyl)amino]propyl}-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]butanamide](/img/structure/B2437662.png)

![benzyl 2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate](/img/structure/B2437664.png)